6-Fluoropyridine-2-carboxamide
Overview
Description
6-Fluoropyridine-2-carboxamide is a useful research compound. Its molecular formula is C6H5FN2O and its molecular weight is 140.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Radiochemical Synthesis and Medical Imaging
6-Fluoropyridine-2-carboxamide analogs have been studied in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. For instance, N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide is a potential imaging tracer for investigating monoamine oxidase B (MAO-B) related neuropsychiatric diseases using PET (Beer, H., Haeberli, M., Ametamey, S., & Schubiger, P., 1995).
2. Antimicrobial Activity
Derivatives of this compound, such as N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential in combating bacterial infections, including strains resistant to antibiotics (Babu, D. S., Srinivasulu, D., & Kotakadi, V., 2015).
3. Cancer Research
In cancer research, the structural analogs of this compound have been explored for their potential in inhibiting tumor growth. The interactions of these compounds with the colchicine binding site of tubulin suggest their role in inhibiting tubulin polymerization, which is a key process in cancer cell division (Jayarajan, R. et al., 2019).
4. Neuropharmacology
The use of this compound derivatives in neuropharmacology, particularly as serotonin receptor antagonists, has been a subject of study. These compounds have shown potential in treating neuropsychiatric disorders, given their high brain uptake and affinity for serotonin receptors (García, G. et al., 2014).
5. Fluorinated Macromolecular Probes
This compound has also been used in the synthesis of fluorinated macromolecular probes for magnetic resonance spectroscopy and imaging. These probes are useful in studying tissue physiology and disease processes (Mehta, V. D. et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-fluoropyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRHXEUDAFUUKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377707 | |
Record name | 6-fluoropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369-03-9 | |
Record name | 6-fluoropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 369-03-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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